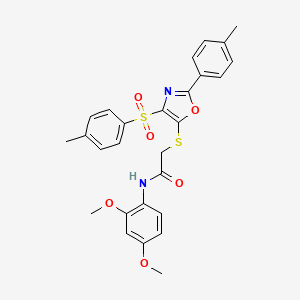

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6S2/c1-17-5-9-19(10-6-17)25-29-26(37(31,32)21-12-7-18(2)8-13-21)27(35-25)36-16-24(30)28-22-14-11-20(33-3)15-23(22)34-4/h5-15H,16H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVPGKJUEGDWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

Thioether Formation: The thioether linkage can be formed by reacting a thiol with a suitable electrophile.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its specific melting point and boiling point are not widely reported, indicating a need for further characterization.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating that this compound may possess antimicrobial properties worth exploring.

Case Study: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Further research is needed to elucidate the specific pathways involved and to evaluate the compound's effectiveness in vivo.

Materials Science

In materials science, this compound could serve as a precursor for synthesizing novel polymers or hybrid materials due to its functional groups that can participate in polymerization reactions.

Potential Applications:

- Conductive Polymers : Incorporating this compound into polymer matrices could enhance electrical conductivity, making it suitable for applications in organic electronics.

- Coatings : Its chemical properties may allow it to function as an effective coating agent with protective or functional characteristics.

Agricultural Chemistry

The thioamide group present in the compound suggests potential applications in agricultural chemistry as a pesticide or herbicide:

- Pesticidal Activity : Compounds with similar structures have shown promise as insecticides or fungicides. The exploration of this compound's activity against agricultural pests could lead to the development of new agrochemicals.

Case Study: Pesticidal Activity

Research on thioamide derivatives has indicated that they can disrupt the metabolic processes of certain pests. Testing this compound against common agricultural pests could provide insights into its effectiveness and safety profiles.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Core Heterocyclic Variations

The oxazole core distinguishes the target compound from analogues with thiazole, triazole, or thiadiazole cores:

- Thiazole Derivatives: Compounds such as N-(4-nitrophenyl)-2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)acetamide () share the acetamide-thioether linkage but replace oxazole with a thiazole ring. Thiazoles are known for their metabolic stability and antibacterial activity .

- Triazole Derivatives : 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids () exhibit a triazole core, which may enhance hydrogen-bonding interactions compared to oxazole. However, the dimethoxyphenyl substituent is retained, suggesting shared electronic properties .

Substituent Effects

- Electron-Donating Groups : The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-nitrophenyl group in ’s compound. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring and possibly affecting reactivity .

- Tosyl vs. Mercapto Groups: The tosyl substituent in the target compound may enhance steric hindrance and stability compared to mercapto (-SH) groups in N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydrothiazol-5-yl)acetamide (). Mercapto groups increase H-bond donor capacity (2 H-bond donors vs. 1 in tosyl) but may reduce metabolic stability .

- Fluorophenyl vs. p-Tolyl : Fluorine substitution in ’s compound improves lipophilicity and bioavailability compared to the p-tolyl group in the target compound .

Physicochemical Comparison

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

Structural Features

The compound features a dimethoxyphenyl group, a thioacetamide linkage, and a tosylated oxazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of oxazole and thiazole compounds exhibit significant anticancer properties. For instance, studies on similar thiazole derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer) cells. These effects are attributed to the compounds' ability to induce apoptosis and block cell cycle progression at the G2/M phase .

Case Study: Anticancer Efficacy

A study evaluating the cytotoxicity of related thiazole compounds against the US National Cancer Institute's panel of 60 cancer cell lines demonstrated that many compounds exhibited significant cytotoxic effects at micromolar concentrations. The mean log(GI50) values ranged from -5.77 to -4.35, indicating potent activity against leukemia cell lines .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been investigated through molecular docking studies and in vivo pharmacological tests. Similar compounds have shown promise in preventing seizures induced by pentylenetetrazole (PTZ), a standard model for screening anticonvulsant activity .

In Vivo Studies

In vivo studies have demonstrated that related compounds can effectively prevent seizure development in animal models without causing significant behavioral changes. This suggests a favorable safety profile while maintaining efficacy against seizures .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HT29 (Colon Cancer) | 1.5 | Induction of apoptosis |

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.8 | G2/M phase cell cycle arrest |

| Anticonvulsant | PTZ-induced seizures | N/A | Seizure prevention |

| Property | Value |

|---|---|

| Molecular Weight | 364.43 g/mol |

| Log P | 3.36 |

| Druglikeness Violations | None |

| Rotatable Bonds | 7 |

Q & A

Q. Key factors affecting yield :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may require longer reaction times.

- Catalyst optimization : Use of phase-transfer catalysts (e.g., TBAB) improves heterocyclic coupling efficiency .

- Temperature control : Tosylation reactions require strict anhydrous conditions at 0–5°C to avoid byproducts .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Q. Advanced validation :

- X-ray crystallography resolves ambiguities in stereochemistry, particularly for the oxazole-thioacetamide junction, which may exhibit planarity deviations .

How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this acetamide?

Advanced Research Question

Discrepancies often arise from:

- Rotameric equilibria : Dynamic NMR (variable-temperature studies) can distinguish between conformational isomers in the thioacetamide linkage .

- Impurity interference : Use orthogonal techniques (e.g., HPLC-MS) to detect trace byproducts from incomplete tosylation or dimerization .

- Crystallographic validation : Single-crystal X-ray analysis provides definitive structural confirmation, especially for regiochemical ambiguities in heterocyclic rings .

Q. Methodological workflow :

Cross-validate NMR assignments with 2D techniques (COSY, HSQC).

Compare experimental IR/MS data with computational simulations (e.g., DFT-based predictions) .

What strategies optimize the synthetic pathway to improve yield and purity?

Advanced Research Question

- Reaction monitoring : Use TLC or inline IR to track intermediate formation and minimize over-reaction .

- Purification :

- Catalyst screening : Test Pd-based catalysts for Suzuki-type couplings if aryl halide intermediates are used .

Case study :

In analogous compounds, replacing DMF with acetonitrile reduced side reactions during thioether formation, improving yields from 45% to 68% .

How do substituents on the oxazole or thiazole rings affect biological activity, and what in vitro models are appropriate for assessment?

Advanced Research Question

- Substituent effects :

- In vitro models :

Q. SAR guidelines :

- Prioritize substituents at the 4-position of the oxazole ring for maximal steric complementarity with enzyme active sites .

What safety protocols are critical for handling this compound, and how should researchers interpret toxicity data?

Basic Research Question

- Handling :

- Toxicity assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.